molecular formula C24H25N3O B5541328 2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one

2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5541328
M. Wt: 371.5 g/mol
InChI Key: PZCZBEBMWKYSQT-UHFFFAOYSA-N
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Description

The compound "2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one" belongs to a class of molecules known for their diverse biological activities. These molecules typically possess a diazaspirodecanone core, which is a key feature influencing their chemical and physical properties.

Synthesis Analysis

The synthesis of diazaspirodecanone derivatives often involves multi-step pathways starting from simpler molecules such as nitroaniline or other aromatic amines. The synthesis process includes complex reactions to form the spiroimidazolidinone system, a core structure in these compounds (Guillon et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by spectral analysis techniques like FT-IR, NMR, and X-Ray diffraction. These methods help determine the structural features, including the arrangement of atoms and the conformation of the molecular rings (Guillon et al., 2020).

Scientific Research Applications

Antihypertensive Activity

Research has explored various 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds with structural similarities to 2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one, for their potential as antihypertensive agents. These compounds have shown varying levels of activity in reducing blood pressure, with certain derivatives displaying significant alpha-adrenergic blocking properties (Caroon et al., 1981).

Synthesis for Biological Studies

The compound's synthesis has been a subject of interest, especially for its potential application in biological studies. For instance, research on the synthesis of azaspiro[4.5]decane systems has provided insights into the creation of compounds for further pharmacological investigation (Martin‐Lopez & Bermejo, 1998).

Tachykinin NK2 Receptor Antagonists

Certain diazaspiro[4.5]decan derivatives have been studied for their affinity as non-peptide tachykinin NK2 receptor antagonists. These compounds, including variants of 2,8-diazaspiro[4.5]decan-3-one, demonstrated potential in inhibiting NK2 receptor agonist-induced bronchoconstriction, particularly in guinea pigs (Smith et al., 1995).

Cholinergic Activity Research

A series of 8-substituted-2,8-diazaspiro[4.5]decan-3-ones, related to the query compound, have been synthesized and evaluated for cholinergic activity. Preliminary pharmacological data indicated that these compounds lacked significant cholinergic properties (Cignarella et al., 1993).

Anti-Leukemic Activity

Research into 1-oxa-3,8-diazaspiro[4.5]decan derivatives has identified compounds with cytotoxic potential against several human leukemia cell lines. This highlights the potential application of such compounds, including structures related to 2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one, in cancer therapy (Guillon et al., 2020).

CCR4 Antagonists and Receptor Endocytosis

Studies have been conducted on 2,8-diazaspiro[4.5]decan-8-yl)pyrimidin-4-amines as potent CCR4 antagonists, demonstrating their ability to bind to the extracellular allosteric site of the receptor and induce endocytosis of CCR4. This suggests potential therapeutic applications in targeting CCR4-mediated pathways (Shukla et al., 2016).

T-Type Calcium Channel Antagonists

Substituted 2,8-diazaspiro[4.5]decan-1-ones have been hypothesized and tested as T-type calcium channel inhibitors. These compounds showed potency in inhibiting T-type calcium channels with moderate selectivity over L-type channels, indicating their potential in treating related disorders (Fritch & Krajewski, 2010).

Future Directions

The compound “2-benzyl-8-(4-quinolinyl)-2,8-diazaspiro[4.5]decan-3-one” and related compounds could be further explored for their potential therapeutic applications, given their observed anti-ulcer activity . Future research could also investigate the physical and chemical properties of this compound, as well as its safety profile.

properties

IUPAC Name

2-benzyl-8-quinolin-4-yl-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O/c28-23-16-24(18-27(23)17-19-6-2-1-3-7-19)11-14-26(15-12-24)22-10-13-25-21-9-5-4-8-20(21)22/h1-10,13H,11-12,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCZBEBMWKYSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N(C2)CC3=CC=CC=C3)C4=CC=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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